molecular formula C19H22N2O2S B6621925 N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide

N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide

Cat. No.: B6621925
M. Wt: 342.5 g/mol
InChI Key: ZDGSGMVJNBEPPY-UHFFFAOYSA-N
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Description

N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of a benzazepine ring and a thiophene carboxamide group

Properties

IUPAC Name

N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(9-5-11-20-19(23)16-10-13-24-14-16)21-12-4-3-7-15-6-1-2-8-17(15)21/h1-2,6,8,10,13-14H,3-5,7,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSGMVJNBEPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)CCCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine. This step often requires the use of strong acids or bases to facilitate ring closure.

    Attachment of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where a butyl halide reacts with the benzazepine intermediate.

    Formation of the Thiophene Carboxamide: The thiophene ring is typically synthesized separately and then attached to the butyl chain through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butyl chain, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br₂) or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.

    Biological Research: It can be used as a probe to study the function of specific biological pathways, particularly those involving the benzazepine and thiophene moieties.

    Industrial Applications: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with benzazepine structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene carboxamide group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.

    N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide may confer unique electronic properties, potentially enhancing its interaction with specific biological targets compared to its analogs.

This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.

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